

# Application Notes and Protocols: ML154 in Alcohol Self-Administration Studies

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## Compound of Interest

Compound Name: ML154

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These application notes provide a comprehensive overview of the use of **ML154** (also known as NCGC84), a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR), in preclinical studies of alcohol self-administration. The data and protocols are compiled from key research findings to guide the design and execution of similar experiments.

## Introduction

Alcohol Use Disorder (AUD) is a significant global health issue with limited effective pharmacotherapies. The Neuropeptide S (NPS) system has emerged as a promising target for the development of novel treatments for addiction. The NPS receptor (NPSR) is expressed in brain regions critical for reward, motivation, and anxiety, such as the amygdala. **ML154** is a brain-penetrant, selective NPSR antagonist that has been demonstrated to reduce alcohol consumption and motivation in rodent models, suggesting its potential as a therapeutic agent for AUD.<sup>[1][2][3][4]</sup>

## Mechanism of Action

**ML154** acts as a competitive antagonist at the NPSR, a Gs/Gq-coupled G-protein coupled receptor (GPCR).<sup>[1]</sup> Activation of NPSR by its endogenous ligand, NPS, leads to the mobilization of intracellular Ca<sup>2+</sup>, an increase in cyclic AMP (cAMP) levels, and the phosphorylation of extracellular signal-regulated kinase (ERK).<sup>[1]</sup> **ML154** has been shown to preferentially block the NPS-induced phosphorylation of ERK, a key signaling molecule

involved in neuroplasticity and behavioral responses to alcohol.[1] Studies have demonstrated that systemic administration of **ML154** blocks alcohol-induced ERK phosphorylation in the central amygdala, a brain region implicated in alcohol drinking behaviors.[1]

## Data Presentation

### In Vitro Activity of ML154

The following table summarizes the in vitro potency of **ML154** in blocking NPS-induced signaling cascades in Chinese Hamster Ovary (CHO) cells expressing the NPSR.[1]

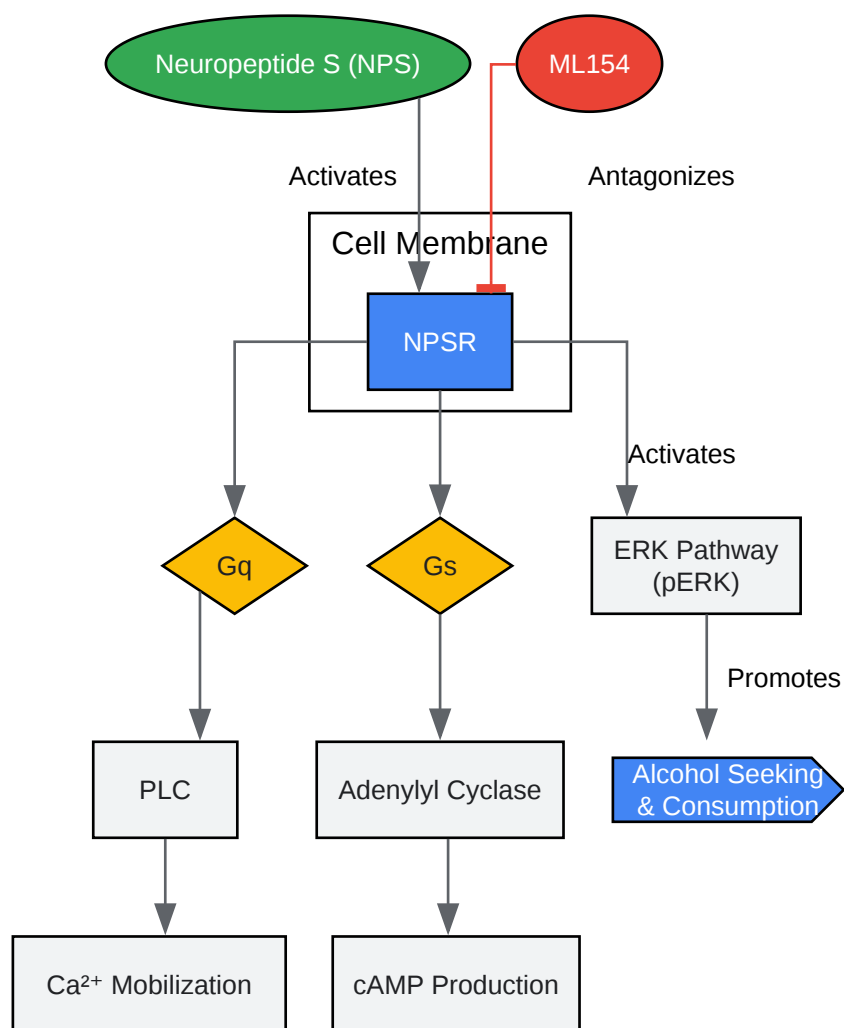
Parameter	IC50 Value (nM)	Assay System
NPS-induced Calcium Mobilization	0.96	CHO cells expressing NPSR
NPS-induced cAMP Formation	45	CHO cells expressing NPSR
NPS-induced ERK Activation	1.3	CHO cells expressing NPSR
NPSR Binding Affinity (antagonist)	3.5	CHO cells expressing NPSR

### In Vivo Efficacy of ML154 in Alcohol Self-Administration

This table presents the key findings from in vivo studies using **ML154** in a rat model of alcohol self-administration. The experiments were conducted in male Wistar rats.[1][5]

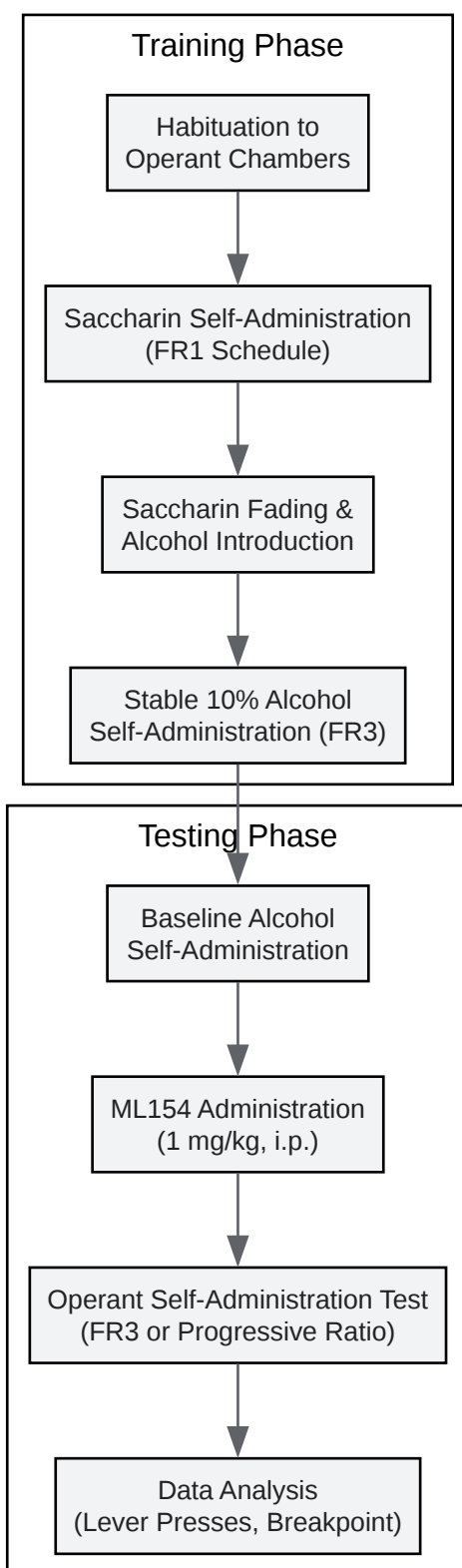
Experiment	Animal Model	ML154 Dose (i.p.)	Key Findings
Operant Alcohol Self-Administration (FR3)	Male Wistar Rats	1 mg/kg	Significantly reduced the number of lever presses for 10% alcohol.
Motivation for Alcohol (Progressive Ratio)	Male Wistar Rats	1 mg/kg	Significantly decreased the breakpoint for alcohol, indicating reduced motivation.
Saccharin Self-Administration (FR3)	Male Wistar Rats	1 mg/kg	No significant effect on lever presses for a saccharin solution, suggesting selectivity for alcohol reward.
Cue-Induced Reinstatement of Alcohol Seeking	Male Wistar Rats	1 mg/kg	Did not significantly alter reinstatement of alcohol-seeking behavior.
Stress-Induced Reinstatement of Alcohol Seeking	Male Wistar Rats	1 mg/kg	Did not significantly alter reinstatement of alcohol-seeking behavior.
Alcohol-Induced ERK Phosphorylation	Male Wistar Rats	1 mg/kg	Blocked the increase in ERK phosphorylation in the central amygdala induced by alcohol administration.

## Signaling Pathway and Experimental Workflow



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Caption: NPSR signaling cascade and the antagonistic action of **ML154**.



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